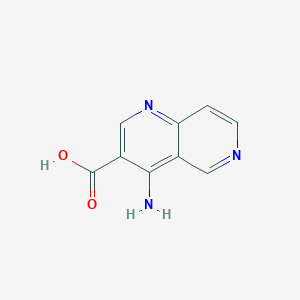

4-Amino-1,6-naphthyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-amino-1,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c10-8-5-3-11-2-1-7(5)12-4-6(8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |

InChI Key |

NZLHTKARPIULTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

4-Amino-1,6-naphthyridine-3-carboxylic acid and its derivatives have demonstrated substantial antimicrobial activity against various pathogens.

- Mechanism : The compound's mechanism of action often involves inhibiting bacterial DNA synthesis or disrupting cell wall integrity.

-

Case Studies :

- A study reported that derivatives of this compound exhibited potent activity against antibiotic-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Another investigation highlighted a derivative that outperformed ciprofloxacin against resistant strains, showcasing its potential as a new antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies.

- Mechanism : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the inhibition of specific kinases.

-

Case Studies :

- Research has shown that certain derivatives exhibit significant cytotoxic effects against breast cancer cell lines, suggesting their utility in cancer therapy .

- A series of naphthyridine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation, with promising results indicating strong anti-proliferative effects .

Antihistaminic Activity

The compound has also been evaluated for its antihistaminic properties.

- Mechanism : It acts as an H1 receptor antagonist, providing relief from allergic reactions.

-

Case Studies :

- In vivo studies demonstrated that specific derivatives displayed effective bronchorelaxant effects in guinea pigs, comparable to standard antihistamines like chlorpheniramine .

- Molecular docking studies revealed favorable binding interactions with the H1 receptor, supporting its potential as an effective antihistamine .

Other Pharmacological Applications

Beyond antimicrobial and anticancer activities, this compound exhibits a range of other pharmacological effects.

- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in experimental models.

- Neuroprotective Effects : Certain studies suggest potential applications in treating neurological disorders such as Alzheimer's disease by acting as phosphodiesterase inhibitors .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of this compound and their reported activities:

Mechanism of Action

The mechanism by which 4-Amino-1,6-naphthyridine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

4-Oxo Derivatives

- Example: 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 4901-94-4) Key Difference: Replacement of the 4-amino group with a 4-oxo moiety. Impact:

- Increased acidity due to the electron-withdrawing oxo group.

- Enhanced hydrogen-bond acceptor capacity, influencing interactions with biological targets like kinases or topoisomerases .

Ester Derivatives

- Example : Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate

- Key Difference : Carboxylic acid replaced by an ethyl ester.

- Impact :

- Increased lipophilicity improves membrane permeability, making it a prodrug candidate.

- Requires enzymatic hydrolysis (e.g., esterases) for activation to the bioactive carboxylic acid form .

Substituted Derivatives with Bulky Groups

- Example: 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxylic acid (CAS 1050477-45-6) Key Difference: Substituents at positions 4 (aryl), 5 (ethoxy), and 2,8 (methyl groups). Impact:

- Methoxy and ethoxy groups introduce steric hindrance, possibly increasing selectivity for biological targets .

Chloro-Substituted Analogs

- Example : 5-Chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester (CAS 83785-77-7)

- Key Difference : Chlorine atom at position 5.

- Impact :

- Chlorine’s electronegativity alters electron density, enhancing reactivity in nucleophilic substitution reactions.

- May improve antimicrobial or anticancer activity due to increased electrophilicity .

Hydroxy vs. Amino Substitution

- Example: 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid (CAS 5391-50-4) Key Difference: Hydroxyl group replaces the amino group at position 4. Impact:

- Reduced basicity compared to the amino derivative.

Physicochemical Properties

| Compound Name | Substituents | Solubility | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-1,6-naphthyridine-3-carboxylic acid | 4-NH₂, 3-COOH | Polar solvents | 0.62 | Amino, carboxylic acid |

| 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | 4=O, 3-COOH | Moderate polarity | 0.45 | Oxo, carboxylic acid |

| Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | 4=O, 3-COOEt | Lipophilic | 1.89 | Oxo, ester |

| 5-Chloro-4-oxo-1,4-dihydro-...-ethyl ester | 5-Cl, 4=O, 3-COOEt | Low water solubility | 2.12 | Chloro, oxo, ester |

Data compiled from

Biological Activity

4-Amino-1,6-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and antiparasitic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a naphthyridine core with an amino group and a carboxylic acid functional group, which contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit potent antibacterial properties.

Key Findings

- In Vitro Activity : Compounds derived from this compound were tested against a variety of bacterial strains. For instance, certain derivatives showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like ciprofloxacin and vancomycin .

- Mechanism of Action : The antibacterial effect is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. The most potent derivatives exhibited IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 11a | Staphylococcus aureus | 5.0 |

| 11b | E. coli | 8.3 |

| 11c | Pseudomonas aeruginosa | 10.5 |

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been extensively studied.

Research Insights

- Cytotoxic Effects : In vitro studies revealed that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including murine P388 leukemia cells. The most active compounds showed significant reductions in cell viability at low concentrations .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the naphthyridine ring was found to enhance cytotoxic activity. For example, compounds with electron-withdrawing groups demonstrated improved potency against tumor cells .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties.

Notable Studies

- Leishmaniasis : A series of naphthyridine derivatives were tested for their efficacy against Leishmania species responsible for leishmaniasis. Some compounds demonstrated promising in vitro activity but faced challenges in vivo due to poor tolerability .

- Mechanism : The mode of action appears to involve the sequestration of divalent metal cations, which is crucial for the survival and proliferation of the parasites .

Case Studies

- Antibacterial Study : A study conducted by Todo et al. synthesized several naphthyridine derivatives and evaluated their antibacterial activity. One compound was found to be significantly more effective than existing antibiotics against resistant strains .

- Antitumor Research : In a comparative study on the cytotoxic effects of various naphthyridine derivatives, researchers observed that the introduction of different substituents could dramatically alter biological activity, leading to the identification of several promising candidates for further development .

Q & A

Q. Q1. What are the primary synthetic routes for preparing 4-Amino-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification or hydrolysis of precursors. For example:

- Esterification : Reacting 2-Amino-1,6-naphthyridine-3-carboxylic acid with H₂SO₄ and methanol under reflux (3 hours) yields methyl esters (70% efficiency) .

- Hydrolysis : Ethyl esters (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate) can be hydrolyzed under acidic (HCl, H₂O, EtOH, reflux) or alkaline (2M KOH, 90°C) conditions, with yields up to 93% depending on substituent stability .

Key Factors : Acidic conditions favor ester hydrolysis without side reactions, while alkaline conditions may degrade electron-withdrawing substituents.

Advanced Reaction Optimization

Q. Q2. How can decarboxylation of this compound derivatives be optimized for specific applications?

Methodological Answer: Decarboxylation requires controlled thermal conditions. For example:

- Thermal Decarboxylation : Heating 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid at 250°C under inert atmosphere removes CO₂, yielding 6-methyl-1,6-naphthyridin-5(6H)-one (77% efficiency) .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, reducing decomposition. Use TGA/DSC to determine optimal temperature thresholds .

Analytical Characterization

Q. Q3. Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts from incomplete esterification or hydrolysis .

- NMR : ¹H/¹³C NMR confirms regiochemistry; the carboxylic acid proton (δ ~12-14 ppm) and amino group (δ ~6-8 ppm) are diagnostic .

- X-ray Crystallography : Resolves ambiguous regiochemistry in substituted derivatives .

Biological Activity & Structure-Activity Relationships (SAR)

Q. Q4. How does the carboxylic acid group influence the bioactivity of this compound derivatives?

Methodological Answer: The carboxylic acid moiety enhances binding to biological targets:

- Enzyme Inhibition : The -COOH group chelates metal ions (e.g., Mg²⁺ in bacterial DNA gyrase), contributing to antibacterial activity .

- SAR Studies : Trifluoromethyl (-CF₃) substituents (electron-withdrawing) improve metabolic stability and binding affinity to receptors like kinases .

Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding constants for derivatives with modified carboxyl groups .

Contradictions in Data

Q. Q5. How can researchers resolve discrepancies in reaction yields reported for ester hydrolysis?

Methodological Answer: Yields vary due to substituent sensitivity and reaction conditions:

- Acidic vs. Alkaline Hydrolysis : Acidic conditions (HCl/EtOH) preserve electron-withdrawing groups (e.g., -CF₃), yielding 81% product, while alkaline hydrolysis (KOH) may degrade sensitive substituents .

- Troubleshooting : Monitor reaction progress via TLC or in-situ IR to identify intermediates or side products.

Stability & Storage

Q. Q6. What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to avoid thermal decarboxylation .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the naphthyridine core .

Advanced Modifications

Q. Q7. What strategies enable selective functionalization of the naphthyridine core for novel applications?

Methodological Answer:

- Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 7-position using POCl₃ or N-chlorosuccinimide .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 2-position require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) .

- Amide Formation : React with amines using PCl₃/DMAP catalysis for one-step carboxamide synthesis (e.g., 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.